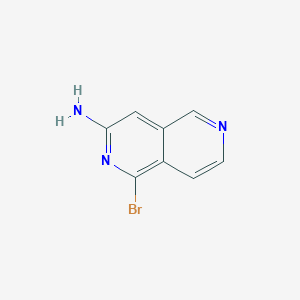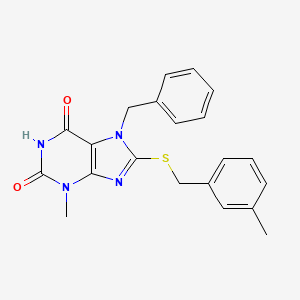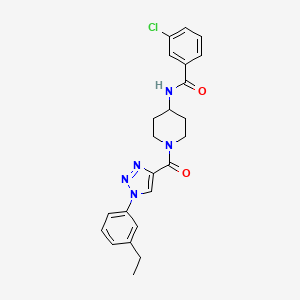
Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a pyridine ring, a carboxamide group (-CONH2), and a benzoate ester group (C6H5COO-). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, nitration is a common method for introducing a nitro group into a molecule . The benzyl group could be introduced through a Friedel-Crafts alkylation . The pyridine ring could be formed through a multi-step process involving condensation and cyclization reactions . The carboxamide and benzoate ester groups could be introduced through nucleophilic acyl substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The nitro group is a strong electron-withdrawing group, which would have a significant effect on the electronic structure of the molecule . The benzyl group and the benzoate ester group are both phenyl-containing groups, which means they would contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, potentially forming an amine . The benzyl group could undergo oxidation reactions . The pyridine ring could participate in electrophilic aromatic substitution reactions . The carboxamide group could undergo hydrolysis, forming a carboxylic acid and an amine . The benzoate ester group could also undergo hydrolysis, forming a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exhibits cytotoxic effects on cancer cells. It can induce apoptosis (programmed cell death) in cancerous cells by interfering with their DNA replication processes. This makes it a potential candidate for chemotherapy drugs .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. This makes it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has been found to possess antioxidant properties. It can neutralize free radicals, which are unstable molecules that can cause cellular damage. This antioxidant activity is beneficial in preventing oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders .
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes that are crucial for the survival of pathogens. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication in bacteria. This inhibition can prevent bacterial proliferation, making it a valuable tool in antimicrobial therapy .
Drug Delivery Systems
Due to its unique chemical properties, Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is being explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of these drugs, improving their therapeutic efficacy .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This potential makes it a candidate for developing treatments for these conditions.
Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects Antioxidant Activity Enzyme Inhibition Drug Delivery Systems : Photodynamic Therapy : Neuroprotective Effects
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, many organic compounds pose risks related to flammability, toxicity, and environmental impact .
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
methyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-30-21(27)15-5-8-17(9-6-15)22-20(26)16-7-10-19(25)23(13-16)12-14-3-2-4-18(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXZOGLLNRXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)

![N-[3-(hydroxymethyl)phenyl]benzamide](/img/structure/B2815137.png)

![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)
![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)

![1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2815149.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2815153.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2815155.png)